molecular formula C5H5N3O4 B051305 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid CAS No. 109012-24-0

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Cat. No. B051305
M. Wt: 171.11 g/mol
InChI Key: YGULFBUDTAHAKI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is derived from the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. It crystallizes as a dihydrate and is composed of flat molecules that form a three-dimensional network through hydrogen bonding, facilitated by water molecules (Wu, Liu, & Ng, 2005).

Synthesis Analysis

The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involves treating metronidazole with various aryl and hetero-aryl carboxylic acids, in the presence of 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process forms 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives with confirmed structures through various spectroscopic techniques (Salar et al., 2017).

Molecular Structure Analysis

The molecular structure is planar, with molecules linked through water molecules by hydrogen bonding into a three-dimensional network. The structural integrity is maintained through extensive hydrogen bonding interactions between acid and imidazolyl components in crystalline forms (Jin et al., 2015).

Chemical Reactions and Properties

The chemical properties of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involve hydrolytic catalysis, where the substance acts as a catalyst in the hydrolysis of p-nitrophenyl acetate, displaying the formation and subsequent decomposition of the acetyl hydroxamate intermediate (Kunitake & Horie, 1975).

Physical Properties Analysis

The crystal structure and physical properties of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid and its derivatives are determined using X-ray diffraction analysis, indicating non-planar molecular structures with considerable π-electron delocalization within certain rings (Boechat et al., 2016).

Chemical Properties Analysis

The chemical properties are highlighted by its reactivity and ability to form various salts and complexes, driven by noncovalent bonding between carboxylic acids and imidazole groups. The crystal packing in these structures is influenced by electrostatic and weak interactions, demonstrating the compound's versatility in forming supramolecular assemblies (Nath & Baruah, 2012).

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Antiviral Antibiotic Netropsin

    • 1-Methyl-4-nitro-1H-Imidazole-2-carboxylic Acid is an intermediate used in the synthesis of imidazole-containing DNA minor groove binding oligopeptides related to the antiviral antibiotic netropsin .
  • Preparation of Distamycin Derivatives

    • It is also used to prepare distamycin derivatives with antitumor activities .
  • Solid Phase Synthesis of Polyamides

    • “1-Methyl-1H-imidazole-2-carboxylic acid” is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
  • Synthesis of Analogs of Netropsin and Distamycin

    • Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a reagent that is used for the synthesis of the analogs of netropsin and distamycin .
  • Antioxidant Activity

    • Some imidazole derivatives have been synthesized and evaluated for antioxidant activity .
  • Antimicrobial Potential

    • Some derivatives of imidazole have shown good antimicrobial potential .
  • Ionic Liquid Precursor

    • 1-Methylimidazole is used as a precursor to some ionic liquids .
  • Donor Properties

    • 1-Methylimidazole has been used to mimic aspects of diverse imidazole-based biomolecules due to its donor properties .
  • Metabolite

    • 1-methyl-imidazole-4-carboxylic acid, a related compound, has a role as a metabolite .

Safety And Hazards

The safety and hazards associated with “1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid” include the GHS07 hazard classification. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

1-methyl-4-nitroimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULFBUDTAHAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476910
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

CAS RN

109012-24-0
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109012-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HQ Wu, ZG Liu, SW Ng - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate, C5H5N3O4·2H2O. The …
Number of citations: 2 scripts.iucr.org
C Wan, J Yuan, Y Wang, Y Qiao - Zeitschrift für Kristallographie-New …, 2022 - degruyter.com
C 4 H 5 N 3 O 5 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 6.3017(7) Å, b = 6.9235(7) Å, c = 8.2333(8) Å, α =100.604(3), β = 90.862(4), γ = 108.102(4), V = 334.60(6) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com
XH Tang, J Gao, J Chen, F Fang, YP Wang… - Biochemical and …, 2006 - lib.szu.edu.cn
… Title: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate Author(s): Wu HQ, Liu ZG, Ng SW Source: ACTA CRYSTALLOGRAPHICA SECTION E-STRUCTURE REPORTS …
Number of citations: 4 www.lib.szu.edu.cn

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